2,4-Dimethyl-5-phenylthiophene
Overview
Description
2,4-Dimethyl-5-phenylthiophene is a thiophene derivative characterized by the presence of two methyl groups and a phenyl group attached to the thiophene ring. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .
Scientific Research Applications
2,4-Dimethyl-5-phenylthiophene has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethyl-5-phenylthiophene, also known as 3,5-Dimethyl-2-phenylthiophene, is a type of phenylthiophene compound Phenylthiophene compounds are known for their efficient triplet formation following excitation to the first singlet excited state .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as intersystem crossing . This process is significantly faster for this compound than for other phenylthiophene compounds . The rapid spectral evolution indicates that structural relaxation on the S1 potential energy surface occurs within approximately 100 femtoseconds .
Biochemical Pathways
The compound’s rapid spectral evolution and efficient intersystem crossing suggest that it may influence pathways related to energy transfer and molecular excitation .
Result of Action
The result of the action of this compound is the efficient formation of triplets following excitation to the first singlet excited state . This suggests that the compound may have applications in areas where energy transfer and molecular excitation are important, such as in certain types of chemical reactions or in the development of organic semiconductors .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, heat is a condition to avoid as it can affect the stability of the compound . Furthermore, the compound’s mode of action, specifically its intersystem crossing, occurs in the solution phase, indicating that the solvent used can also influence its action .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-5-phenylthiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to the accumulation of certain metabolites, which may have downstream effects on cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These findings underscore the importance of careful dosage selection in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and activity within the body, affecting its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can direct it to specific organelles or compartments within the cell. These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where thiophene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenylthiophene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-5-phenylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophenes.
Comparison with Similar Compounds
2,4-Dimethyl-5-phenylthiophene can be compared with other thiophene derivatives such as:
2-Methylthiophene: Lacks the phenyl group, resulting in different electronic properties and reactivity.
2,5-Dimethylthiophene: Has two methyl groups at different positions, affecting its chemical behavior and applications.
5-Phenylthiophene: Contains only the phenyl group, leading to distinct physical and chemical properties.
Uniqueness: The presence of both methyl and phenyl groups in this compound imparts unique electronic properties, making it particularly useful in organic electronics and materials science .
Properties
IUPAC Name |
3,5-dimethyl-2-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLISGGFOYMIIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442395 | |
Record name | 2,4-Dimethyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57021-49-5 | |
Record name | 2,4-Dimethyl-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of methyl groups to the phenylthiophene structure influence its photochemical properties?
A: Research suggests that the addition of methyl groups to the phenylthiophene structure can significantly impact its photochemical behavior, specifically its intersystem crossing rate. Studies comparing 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT) show that DMPT exhibits a significantly faster rate of intersystem crossing (21.6 ± 1.0 ps) compared to PT (102 ± 5 ps) and MPT (132 ± 3 ps) []. This suggests that the methyl groups in DMPT facilitate a more efficient transition from the singlet to the triplet excited state. The exact mechanism behind this enhancement is still under investigation, but it is thought that the methyl groups may influence the energy levels and vibrational coupling between the singlet and triplet states.
Q2: How does the oxidation of this compound to its S,S-dioxide form affect its photochromic and fluorescence properties?
A: The oxidation of this compound to its S,S-dioxide form drastically alters its photochemical properties. When incorporated into a hexatriene-type structure, the oxidized form exhibits photochromic behavior, similar to molecules like triangle terarylene and diarylethene []. Upon irradiation, the oxidized this compound unit undergoes a cyclization reaction to form a colored cyclohexadiene structure. This colored isomer exhibits green or orange fluorescence with relatively high quantum yields. Interestingly, the reverse reaction (cycloreversion) is significantly hindered in the oxidized form, with a markedly low quantum yield (< 0.1%) compared to its non-oxidized counterpart. This suppressed cycloreversion is attributed to intramolecular hydrogen bonding between the S,S-dioxide units and the methyl groups, as revealed by X-ray crystallography and DFT calculations [].
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